molecular formula C24H24N4O5S B2980977 N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1112301-43-5

N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2980977
CAS No.: 1112301-43-5
M. Wt: 480.54
InChI Key: QQRJLXXJLUTLQU-UHFFFAOYSA-N
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Description

“N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide” is a compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

The cyclization to the imidazo[4,5-b]pyridine ring system was also effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment to obtain, respectively, imidazo[4,5-b]pyridine its 2-methyl derivative .

Scientific Research Applications

Synthesis Techniques

N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide and related compounds are synthesized using various methods, contributing to research in organic chemistry. One such method is a one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, offering a straightforward approach for creating such compounds (Rozentsveig et al., 2013). Another study describes a similar one-pot synthesis, emphasizing the role of zinc chloride as a catalyst, showcasing the chemical versatility and synthesis optimization (Yu et al., 2014).

Antibacterial Applications

Research into heterocyclic compounds containing sulfonamido moieties, including those similar to the subject compound, has shown potential antibacterial applications. These compounds have been synthesized and evaluated for their effectiveness against bacterial infections (Azab et al., 2013). This indicates a broader scope for medical applications in developing new antibiotics.

Antifungal and Anticancer Potential

Studies on novel sulfonamides incorporating imidazo[1,2-a]pyridine and related structures have shown promising results in antifungal and anticancer evaluations. Compounds with these structures were tested for their efficacy against human liver cancer cells, revealing significant biological activity (Bashandy, 2015). This opens avenues for future research in cancer therapy.

Insecticidal Applications

Research into sulfonamide-bearing thiazole derivatives, structurally related to the query compound, has demonstrated potential as insecticidal agents. These compounds have shown significant toxic effects against the cotton leafworm, indicating their utility in agricultural pest control (Soliman et al., 2020).

Mechanism of Action

Future Directions

Imidazo[4,5-b]pyridines have shown potential in numerous disease conditions and have the ability to influence many cellular pathways . This suggests that they could be further explored for their potential therapeutic significance in various disease conditions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-4-9-28-23(30)22-21(16-11-15(31-3)6-7-17(16)27(22)2)26-24(28)34-12-20(29)25-14-5-8-18-19(10-14)33-13-32-18/h5-8,10-11H,4,9,12-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRJLXXJLUTLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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